Cas no 103659-08-1 (N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid)

N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid is a specialized organic compound featuring a nitroso group attached to a thiazolidine ring, with a carboxylic acid functionality at the 4-position. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the study of nitrosation reactions and heterocyclic compound synthesis. Its well-defined molecular framework allows for precise modifications, facilitating research in medicinal chemistry and biochemical applications. The compound’s stability under controlled conditions ensures reliable performance in experimental settings. Its utility extends to investigations of nitroso compound behavior and potential intermediates in the development of pharmacologically active molecules.
N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid structure
103659-08-1 structure
Product name:N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid
CAS No:103659-08-1
MF:C5H8N2O3S
MW:176.193619728088
CID:155719
PubChem ID:115101

N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid
    • 2-methyl-N-nitrosothiazolidine-4-carboxylic acid
    • 4-Thiazolidinecarboxylicacid, 2-methyl-3-nitroso-
    • N-Nitroso-2-methylth
    • CS-0255620
    • 2-methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid
    • 4-Thiazolidinecarboxylic acid, 2-methyl-3-nitroso-
    • FT-0672974
    • 103659-08-1
    • AKOS030254563
    • MNCA
    • HY-115773
    • NMTCA
    • DTXSID30908540
    • DB-298800
    • Inchi: InChI=1S/C5H8N2O3S/c1-3-7(6-10)4(2-11-3)5(8)9/h3-4H,2H2,1H3,(H,8,9)
    • InChI Key: IENHCEGSGRQUTP-UHFFFAOYSA-N
    • SMILES: N(N1C(C(O)=O)CSC1C)=O

Computed Properties

  • Exact Mass: 176.02600
  • Monoisotopic Mass: 176.02556330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 95.3Ų

Experimental Properties

  • PSA: 95.27000
  • LogP: 0.45370

N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N529970-250mg
N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid
103659-08-1
250mg
$ 1656.00 2023-09-06
TRC
N529970-25mg
N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid
103659-08-1
25mg
$ 219.00 2023-09-06
A2B Chem LLC
AD47006-25mg
4-Thiazolidinecarboxylicacid, 2-methyl-3-nitroso-
103659-08-1
25mg
$334.00 2024-04-20
A2B Chem LLC
AD47006-250mg
4-Thiazolidinecarboxylicacid, 2-methyl-3-nitroso-
103659-08-1
250mg
$1706.00 2024-04-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N275484-25mg
N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid (NCTA)
103659-08-1
25mg
¥1,290.00 2021-05-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N275484-250mg
N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid (NCTA)
103659-08-1
250mg
¥10,170.00 2021-05-26

Additional information on N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid

N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid (CAS No. 103659-08-1): A Comprehensive Overview in Modern Chemical Biology

The compound N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid (CAS No. 103659-08-1) represents a significant area of interest in the realm of chemical biology and pharmaceutical research. This heterocyclic organic compound, characterized by its nitroso and carboxylic acid functional groups, has garnered attention due to its unique structural properties and potential biological activities. The molecular structure of this compound consists of a thiazolidine ring substituted with a methyl group at the 2-position and a nitroso group at the 1-position, further modified by a carboxylic acid moiety at the 4-position. Such structural features make it a versatile scaffold for exploring novel pharmacophores and mechanisms of action.

In recent years, the study of nitroso compounds has expanded considerably, particularly in the context of their role as intermediates in synthetic chemistry and their potential applications in medicinal chemistry. The nitroso group, while reactive and sometimes challenging to handle, introduces unique electronic properties that can influence the reactivity and biological activity of the molecule. The presence of both the nitroso and carboxylic acid groups in N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid provides multiple sites for chemical modification, enabling researchers to fine-tune its properties for specific applications.

One of the most compelling aspects of this compound is its potential as a tool in drug discovery. The thiazolidine core is a well-known scaffold in medicinal chemistry, often found in biologically active molecules such as nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. The incorporation of a nitroso group into this framework introduces new possibilities for interaction with biological targets, including enzymes and receptors. Furthermore, the carboxylic acid functionality allows for further derivatization, such as esterification or amidation, which can enhance solubility or target specificity.

Recent studies have begun to explore the pharmacological profile of derivatives related to N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid. For instance, researchers have investigated its potential as an intermediate in the synthesis of novel thiazolidine-based compounds with anti-inflammatory or anticancer properties. The nitroso group has been shown to participate in redox reactions, which could be exploited for therapeutic effects in conditions involving oxidative stress or inflammation. Additionally, the carboxylic acid moiety can serve as a site for prodrug design, improving bioavailability or targeted delivery.

The synthesis of N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid presents unique challenges due to the sensitivity and reactivity of the nitroso group. However, advances in synthetic methodology have made it increasingly feasible to prepare this compound with high purity and yield. Techniques such as nucleophilic substitution reactions followed by nitrosation have been employed to construct the thiazolidine ring and introduce the nitroso functionality. Careful control of reaction conditions is essential to prevent side reactions and ensure regioselectivity.

In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders or cancer progression. The ability to modulate enzyme activity through small molecule inhibitors is a cornerstone of modern drug development, and compounds like N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid offer promising starting points for such investigations. Furthermore, its structural similarity to known bioactive molecules suggests that it may interact with biological targets in predictable ways, facilitating rapid optimization through structure-activity relationship (SAR) studies.

The role of computational chemistry has also become increasingly important in the study of this compound. Molecular modeling techniques can provide insights into its binding mode with biological targets, helping researchers design more effective derivatives. Additionally, computational methods can predict physicochemical properties such as solubility, permeability, and metabolic stability, which are critical factors in drug development. By integrating experimental data with computational predictions, researchers can accelerate the discovery process significantly.

Future directions in research on N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid may include exploring its potential as a lead compound for drug discovery programs or as a building block for more complex molecules. The versatility of its structure allows for numerous modifications, making it an attractive candidate for libraries designed for high-throughput screening (HTS). Furthermore, understanding its mechanism of action at a molecular level could unlock new therapeutic strategies across multiple disease areas.

In conclusion, N-Nitroso-2-methylthiazolidine 4-Carboxylic Acid (CAS No. 103659-08-1) represents a fascinating subject of study in chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable scaffold for developing novel therapeutics. As research continues to uncover new insights into its properties and applications, this compound is poised to play an important role in advancing our understanding of disease mechanisms and developing innovative treatment strategies.

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